

Analytical Characterization Guide: 2-Chloroethanesulfonyl Fluoride (2-CESF)

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Compound of Interest

Compound Name: 2-Chloroethanesulfonyl fluoride

CAS No.: 762-70-9

Cat. No.: B1605733

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CAS: 455-16-3 Formula:

Molecular Weight: 146.57 g/mol

Executive Summary: The "Masked" Warhead

2-Chloroethanesulfonyl fluoride (2-CESF) is a bifunctional reagent primarily used as a precursor to Ethenesulfonyl Fluoride (ESF), a highly reactive Michael acceptor used in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Unlike its chloride analog, 2-CESF offers superior hydrolytic stability, allowing for easier handling under ambient conditions. However, its analytical characterization presents a unique challenge: differentiation between the stable precursor (2-CESF) and the elimination product (ESF). This guide prioritizes methods that quantify this specific conversion and validate the integrity of the sulfonyl fluoride motif.

Comparative Performance Analysis

The following table contrasts 2-CESF with its primary alternatives: the direct chloride analog and the elimination product.

Feature	2-Chloroethanesulfonyl Fluoride (2-CESF)	2-Chloroethanesulfonyl Chloride (2-CESC)	Ethenesulfonyl Fluoride (ESF)
Role	Stable Precursor / "Masked" Electrophile	Traditional Electrophile	Active Warhead (Michael Acceptor)
Hydrolytic Stability	High (Stable at neutral pH)	Low (Hydrolyzes in minutes/seconds)	Moderate (Stable, but polymerizes)
Reactivity Mode	SuFEx (requires activation) or Elimination	Non-specific Nucleophilic Attack	Michael Addition + SuFEx
Analytical Marker	F NMR: Singlet (~ +65 ppm)	No F signal	F NMR: Singlet (Shifted)
Handling	Standard laboratory precautions	Requires anhydrous/inert atmosphere	Irritant; Polymerizes without stabilizer

Structural Confirmation & Purity Profiling

A. Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary method for characterizing 2-CESF because it simultaneously confirms the carbon backbone (

H,

C) and the functional group integrity (

F).

1.

F NMR (The Specificity Filter)

- Rationale: The sulfonyl fluoride group exhibits a distinct chemical shift that is highly sensitive to the electronic environment. This is the most reliable way to detect hydrolysis (formation of

sulfonate) or elimination (formation of vinyl group).

- Expected Signal: Singlet, typically in the range of +60 to +70 ppm (referenced to).
- Impurity Alert:
 - Fluoride Ion (): ~ -120 ppm (indicates hydrolysis).
 - Vinyl Sulfonyl Fluoride (ESF): Shift will move upfield/downfield depending on solvent, distinct from the ethyl signal.

2.

H NMR (The Backbone Check)

- Pattern: 2-CESF presents two distinct triplets.
 - ~3.8–4.0 ppm (2H, t,)
 - ~3.6–3.8 ppm (2H, t,)
- Differentiation: The elimination product (ESF) shows a complex multiplet or distinct doublets of doublets in the alkene region (5.8–6.8 ppm). Absence of alkene signals is the critical purity attribute.

B. Mass Spectrometry (GC-MS)

- Method: Electron Impact (EI).
- Fragmentation: Look for the molecular ion at m/z 146 (weak).

- Key Fragments:
 - m/z 63 ()
 - m/z 83 () – Diagnostic for sulfonyl fluoride.
- Note: Avoid high injection port temperatures (>200°C) to prevent thermal elimination of HCl inside the injector, which would yield a false positive for ESF.

Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity

This protocol is self-validating using an internal standard to quantify absolute purity and monitor spontaneous elimination.

Reagents:

- Analyte: 2-CESF (~20 mg).
- Solvent:
(Preferred) or
. Avoid DMSO if elimination is a concern, as polar aprotic solvents accelerate HCl loss.
- Internal Standard (IS):
-Trifluorotoluene (
-63.7 ppm). High purity (>99%).

Workflow:

- Weighing: Accurately weigh ~20 mg of 2-CESF and ~10 mg of IS into a vial. Record weights to 0.01 mg precision.

- Dissolution: Dissolve in 0.6 mL

 . Transfer to NMR tube.
- Acquisition:
 - Pulse sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate NOE if integrating against protons (though ^{19}F - ^{19}F NOE is negligible here).
 - Relaxation Delay (): Set to

(typically 10-20 seconds) to ensure full relaxation for quantitative integration.
 - Scans: 32 or 64.
- Analysis:
 - Integrate the IS peak (set to defined value based on moles).
 - Integrate the 2-CESF peak (~ +65 ppm).
 - Calculate purity using the molar ratio derived from integrals.

Protocol B: Hydrolytic Stability Profiling

Designed to validate the "SuFEx" claim of stability compared to the chloride analog.

Workflow:

- Preparation: Prepare a 10 mM solution of 2-CESF in

 .
- Challenge: Add

 to reach a 10% v/v water concentration.
- Monitoring: Incubate at 25°C. Acquire

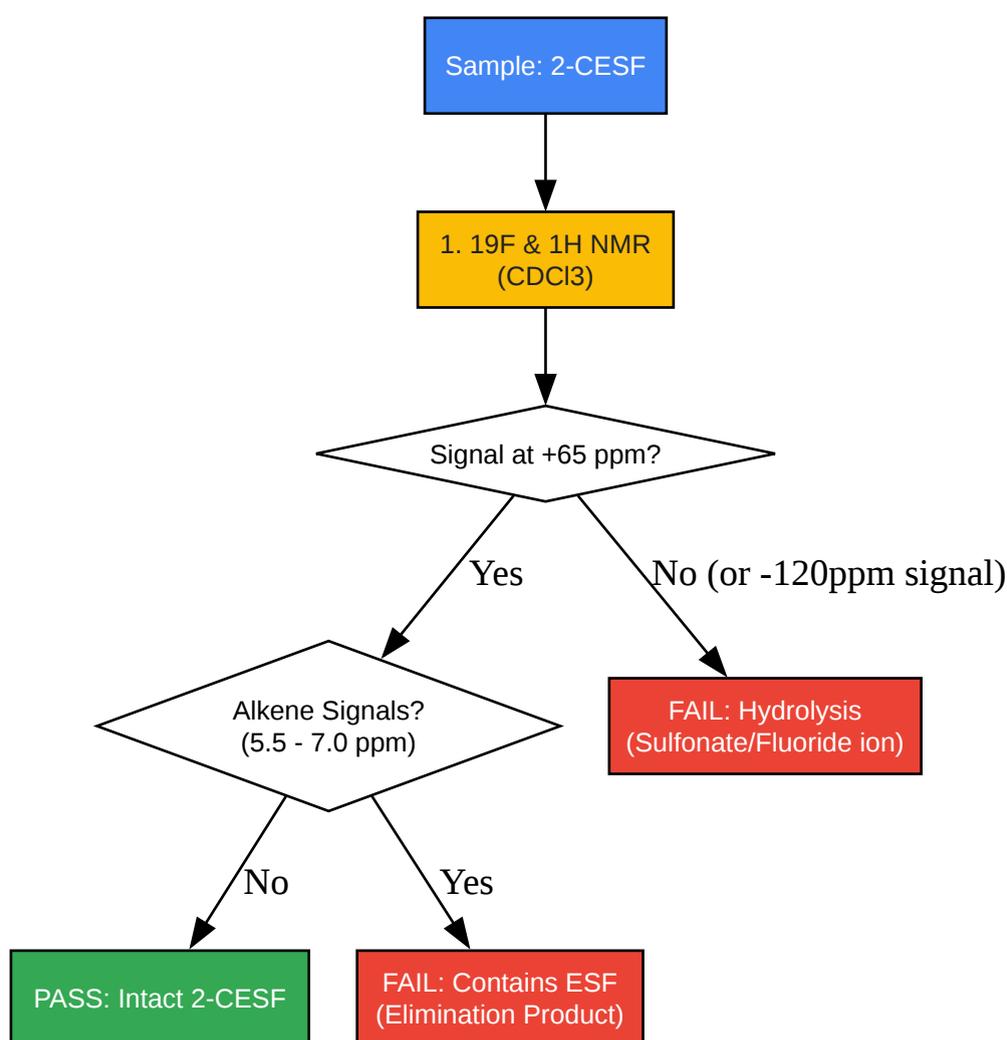
¹⁹F NMR spectra at t=0, 1h, 24h, and 48h.

- Pass Criteria: >95% retention of the sulfonyl fluoride signal after 24 hours. (Note: The chloride analog 2-CESC will show >90% degradation to sulfonic acid within minutes under these conditions).

Visualizations

Diagram 1: Analytical Logic Flow

This diagram illustrates the decision tree for characterizing the material and distinguishing it from its active warhead form.

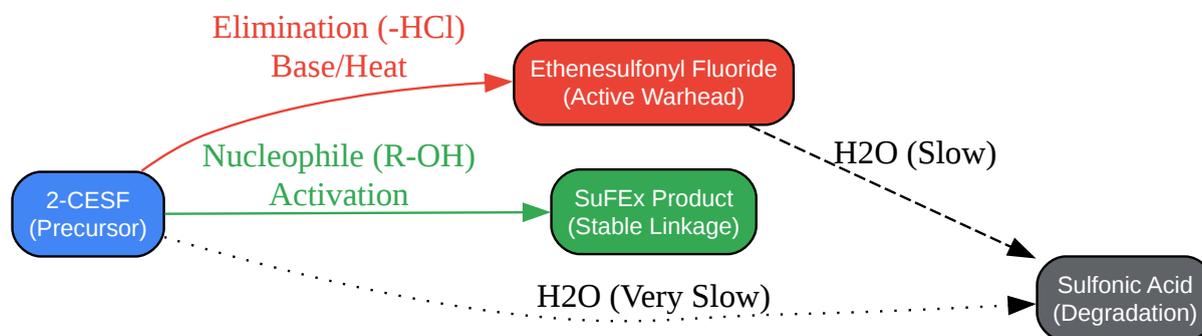


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Caption: Logical workflow for distinguishing 2-CESF from its degradation products (ESF and Sulfonic Acid).

Diagram 2: Reactivity & Degradation Pathways

Understanding the chemical fate of 2-CESF is vital for storage and application.



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Caption: 2-CESF acts as a stable hub. It can eliminate to form ESF or undergo SuFEx directly. [1] Hydrolysis is a minor pathway compared to chlorides.

Safety & Handling

- Toxicity: 2-CESF is an alkylating agent and a potential blistering agent. It should be treated with the same caution as mustard gas analogs due to the chloroethyl moiety.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress can catalyze the elimination of HCl, which autocatalytically degrades the sample.

References

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